molecular formula C12H21N3O3 B12223547 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide

Cat. No.: B12223547
M. Wt: 255.31 g/mol
InChI Key: CDGFRMIWLMSOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide is a compound that features both piperidine and morpholine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method involves the acylation of morpholine with a piperidine carbonyl compound. This reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to its combination of piperidine and morpholine rings, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

InChI

InChI=1S/C12H21N3O3/c13-11(16)9-14-6-7-18-10(8-14)12(17)15-4-2-1-3-5-15/h10H,1-9H2,(H2,13,16)

InChI Key

CDGFRMIWLMSOLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.